N-Nitro-N''-(4-nitrophenyl)guanidine
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Overview
Description
N-Nitro-N’'-(4-nitrophenyl)guanidine is a compound that belongs to the guanidine family. Guanidines are known for their significant roles in various biological functions and are often found in natural products, pharmaceuticals, and biochemical processes . This compound, in particular, is characterized by the presence of nitro groups attached to the guanidine structure, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitro-N’'-(4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81% under mild conditions . Another method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water .
Industrial Production Methods: Industrial production of guanidines, including N-Nitro-N’'-(4-nitrophenyl)guanidine, often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-Nitro-N’'-(4-nitrophenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of nitro groups makes it susceptible to reduction reactions, which can convert the nitro groups to amino groups under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of N-Nitro-N’'-(4-nitrophenyl)guanidine include reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like sodium borohydride . Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide .
Major Products Formed: The major products formed from the reactions of N-Nitro-N’'-(4-nitrophenyl)guanidine depend on the specific reaction conditions. For example, reduction reactions typically yield amino derivatives, while oxidation reactions can lead to the formation of nitroso or other oxidized products .
Scientific Research Applications
N-Nitro-N’'-(4-nitrophenyl)guanidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, guanidines are known for their role in various biochemical processes and are used in the development of pharmaceuticals . Industrially, guanidines serve as valuable scaffolds in organocatalysis and as precursors for the synthesis of heterocycles .
Mechanism of Action
The mechanism of action of N-Nitro-N’'-(4-nitrophenyl)guanidine involves its interaction with molecular targets and pathways in biological systems. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules . The guanidine functionality is known to play key roles in various biological functions, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Nitro-N’‘-(4-nitrophenyl)guanidine include other N,N’-disubstituted guanidines, such as N,N’-dimethylguanidine and N,N’-diethylguanidine . These compounds share the guanidine core structure but differ in their substituents, which can influence their reactivity and applications.
Uniqueness: What sets N-Nitro-N’'-(4-nitrophenyl)guanidine apart from other guanidines is the presence of nitro groups attached to the phenyl ring. These nitro groups can significantly alter the compound’s chemical properties, making it more reactive in certain types of reactions and potentially expanding its range of applications .
Properties
CAS No. |
138416-39-4 |
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Molecular Formula |
C7H7N5O4 |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
1-nitro-2-(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7N5O4/c8-7(10-12(15)16)9-5-1-3-6(4-2-5)11(13)14/h1-4H,(H3,8,9,10) |
InChI Key |
XOGPBHSLWLPUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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